2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide is a complex organic compound that features a pyrazole ring system
Preparation Methods
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves multiple steps. The starting materials often include 3,5-dimethyl-4-nitro-1H-pyrazole and 4-fluorobenzylamine. The synthetic route may involve the following steps:
Nitration: Introduction of the nitro group to the pyrazole ring.
Alkylation: Attachment of the 4-fluorobenzyl group to the pyrazole ring.
Acylation: Formation of the acetamide linkage.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The nitro group and the fluorobenzyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structure and the target.
Comparison with Similar Compounds
Similar compounds include:
- 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanesulfonyl fluoride
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Compared to these compounds, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide is unique due to its specific substitution pattern and the presence of both nitro and fluorobenzyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19FN6O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[2-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H19FN6O3/c1-11-8-16(24(21-11)9-14-4-6-15(19)7-5-14)20-17(26)10-23-13(3)18(25(27)28)12(2)22-23/h4-8H,9-10H2,1-3H3,(H,20,26) |
InChI Key |
UGBNVSULSAZMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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